molecular formula C22H24N4O4S2 B2903491 1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine CAS No. 863001-49-4

1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine

Cat. No. B2903491
CAS RN: 863001-49-4
M. Wt: 472.58
InChI Key: VCELUFUXADAJQI-UHFFFAOYSA-N
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Description

1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine is a chemical compound. It is related to other compounds such as N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine and 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone.


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Advantages and Limitations for Lab Experiments

One advantage of using BDT in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the complex synthesis process and high cost of BDT may limit its use in some research settings. In addition, the mechanism of action of BDT is not fully understood, which may complicate its use in certain experiments.

Future Directions

There are several potential future directions for research on BDT. One area of interest is the development of new cancer therapies based on the compound's antitumor activity. Researchers may also investigate the use of BDT in the treatment of other diseases, such as neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of BDT and its potential applications in various fields of research.

Synthesis Methods

BDT can be synthesized through a multi-step process that involves the condensation of 2-aminothiophenol with 4,7-dimethoxy-1,3-benzothiazole-2-carbaldehyde, followed by the reaction of the resulting intermediate with piperazine. The synthesis of BDT is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BDT has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. BDT has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-27-13-5-7-15(29-3)19-17(13)23-21(31-19)25-9-11-26(12-10-25)22-24-18-14(28-2)6-8-16(30-4)20(18)32-22/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCELUFUXADAJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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